N-methyl-1-(3-methylthiophen-2-yl)methanamine
Overview
Description
“N-methyl-1-(3-methylthiophen-2-yl)methanamine”, also known as MTMA, is a synthetic compound. It belongs to the class of organic compounds known as phenylmethylamines . These are compounds containing a phenylmethtylamine moiety, which consists of a phenyl group substituted by methanamine .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H11NS. The IUPAC name is N-methyl-1-thiophen-2-ylmethanamine . The InChI is InChI=1S/C6H9NS/c1-7-5-6-3-2-4-8-6/h2-4,7H,5H2,1H3 . The Canonical SMILES is CNCC1=CC=CS1 .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 127.21 g/mol . The XLogP3 is 1.1 , indicating its lipophilicity. It has 1 hydrogen bond donor count and 2 hydrogen bond acceptor count . The exact mass is 127.04557046 g/mol .Scientific Research Applications
Synthesis and Characterization
Synthesis of Novel Compounds : Novel compounds like 1,3-Dithiolane and diarylethene derivatives have been synthesized, involving N-methyl-1-(3-methylthiophen-2-yl)methanamine or similar structures. These compounds demonstrate potential in colorimetric and fluorometric sensing of metal ions, showcasing their utility in chemical sensing applications (Zhai Zhi-we, 2014); (Shu-li Guo et al., 2018).
Electro-Optic Materials : The synthesis of heterocycle-based derivatives for electro-optic materials, involving compounds like this compound, has been explored. These materials have applications in nonlinear optics and electro-optics, indicating potential for advanced photonic applications (A. Facchetti et al., 2003).
Drug Development and Medicinal Chemistry
Drug Scaffold Development : Hexahydro-2H-thieno[2,3-c]pyrrole, a related compound, has been proposed as a polar scaffold for constructing compound libraries in drug discovery, demonstrating the compound's relevance in medicinal chemistry (Vladimir S. Yarmolchuk et al., 2011).
Anticonvulsant Agents : Some heterocyclic Schiff bases of 3-aminomethyl pyridine, similar in structure to this compound, have been synthesized and shown promise as anticonvulsant agents (S. Pandey & R. Srivastava, 2011).
Material Science and Chemistry
Corrosion Inhibition : Amino acid compounds related to this compound have been studied as corrosion inhibitors, indicating the potential use of these compounds in protecting metals against corrosion (M. Yadav et al., 2015).
Catalysis : The compound's structure or derivatives have been utilized in catalysis, such as in the methylation of phenol, showcasing its potential in industrial chemical processes (T. Mathew et al., 2002).
Electrochemical Applications : Derivatives of this compound have been used in the development of electrodes for the selective determination of dopamine, indicating applications in biosensing and neurochemistry (Huaisheng Wang et al., 2006).
Advanced Chemical Synthesis Techniques
- Efficient Synthesis Methods : Research has focused on developing efficient methods for the direct N-monomethylation of primary amines, which could include compounds like this compound, indicating advancements in synthetic chemistry techniques (Feng Li et al., 2012).
Cancer Research and Therapeutics
- Anticancer Activity : Studies have explored the anticancer activity of complexes derived from Schiff base ligands similar to this compound, demonstrating potential applications in cancer treatment (S. Mbugua et al., 2020).
Biochemical and Molecular Research
- Molecular Studies : Research into the molecular aspects of compounds like this compound has provided insights into cellular and molecular functions, such as in the study of methylation processes in RNA (Ping-yuan Wang et al., 2016).
Properties
IUPAC Name |
N-methyl-1-(3-methylthiophen-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c1-6-3-4-9-7(6)5-8-2/h3-4,8H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWAIIKUFIWWOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359384 | |
Record name | N-Methyl-1-(3-methylthiophen-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860997-09-7 | |
Record name | N-Methyl-1-(3-methylthiophen-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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